molecular formula C18H15FN4O2 B3402167 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea CAS No. 1049294-85-0

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea

Cat. No.: B3402167
CAS No.: 1049294-85-0
M. Wt: 338.3 g/mol
InChI Key: ZUCUKYAEWKBVDO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea typically involves the reaction of 2-fluoroaniline with 3-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-phenylurea: Lacks the pyridazinyl group, which might affect its biological activity.

    1-(2-Chlorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea: Similar structure but with a chlorine atom instead of fluorine, which could influence its reactivity and properties.

Uniqueness

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is unique due to the presence of both the fluorophenyl and methoxypyridazinyl groups, which might confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-methoxypyridazin-3-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-25-17-10-9-15(22-23-17)12-5-4-6-13(11-12)20-18(24)21-16-8-3-2-7-14(16)19/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCUKYAEWKBVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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